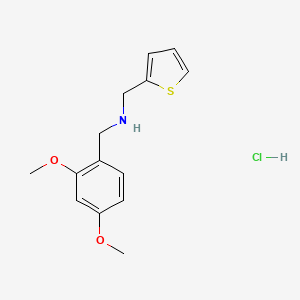
(2,4-dimethoxybenzyl)(2-thienylmethyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-dimethoxybenzyl)(2-thienylmethyl)amine hydrochloride, also known as TMA-2, is a synthetic psychedelic substance that belongs to the amphetamine class of drugs. TMA-2 is a derivative of the phenethylamine amphetamine, which is known for its psychoactive effects. TMA-2 has gained attention in recent years due to its potential use in scientific research and its unique properties compared to other psychedelic substances.
作用機序
(2,4-dimethoxybenzyl)(2-thienylmethyl)amine hydrochloride works by binding to serotonin receptors in the brain, which are responsible for regulating mood, behavior, and other physiological processes. This compound has been shown to have a high affinity for the 5-HT2A receptor, which is also the target of other psychedelic substances such as LSD and psilocybin. This compound has been found to produce similar effects to these substances, including altered perception, mood, and thought processes.
Biochemical and Physiological Effects
This compound has been found to produce a range of biochemical and physiological effects in the body. These effects can vary depending on the dose and route of administration. Some of the most commonly reported effects of this compound include altered perception of time and space, changes in mood and emotion, and heightened sensory experiences. This compound has also been shown to increase heart rate and blood pressure, as well as produce changes in body temperature and respiration.
実験室実験の利点と制限
One of the main advantages of (2,4-dimethoxybenzyl)(2-thienylmethyl)amine hydrochloride for scientific research is its unique properties compared to other psychedelic substances. This compound has been found to produce effects that are distinct from other substances, which may make it a useful tool for studying the brain and its functions. However, this compound also has some limitations for lab experiments, including its complexity and the need for specialized equipment and expertise to synthesize and administer the substance.
将来の方向性
There are several potential future directions for research on (2,4-dimethoxybenzyl)(2-thienylmethyl)amine hydrochloride. One area of interest is the potential therapeutic use of this compound for the treatment of mental health conditions such as depression and anxiety. Other potential areas of research include the study of this compound's effects on the brain and its functions, as well as its potential use as a tool for studying consciousness and altered states of perception. However, further research is needed to fully understand the potential benefits and limitations of this compound for scientific research and therapeutic use.
In conclusion, this compound is a synthetic psychedelic substance that has gained attention for its potential use in scientific research and its unique properties compared to other psychedelic substances. This compound has been found to produce a range of biochemical and physiological effects in the body, and has potential therapeutic applications for the treatment of certain mental health conditions. Further research is needed to fully understand the potential benefits and limitations of this compound for scientific research and therapeutic use.
合成法
(2,4-dimethoxybenzyl)(2-thienylmethyl)amine hydrochloride can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with 2-thienylmethylamine. The resulting compound is then subjected to a series of chemical reactions that ultimately yield this compound hydrochloride. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.
科学的研究の応用
(2,4-dimethoxybenzyl)(2-thienylmethyl)amine hydrochloride has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have unique properties that make it a promising tool for studying the brain and its functions. Some studies have suggested that this compound may have therapeutic potential for the treatment of certain mental health conditions, such as depression and anxiety.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S.ClH/c1-16-12-6-5-11(14(8-12)17-2)9-15-10-13-4-3-7-18-13;/h3-8,15H,9-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPIVJIMMIUPQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC=CS2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5413664.png)
![2-{[(2-pyridin-2-ylethyl)amino]sulfonyl}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5413672.png)
![(2S)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B5413685.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B5413689.png)
![(1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol](/img/structure/B5413692.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-phenylurea](/img/structure/B5413702.png)
![{3-ethyl-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B5413714.png)
![6-fluoro-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-4-ol](/img/structure/B5413724.png)
![1-{3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5413729.png)
![3-(2,7-diazaspiro[4.5]dec-7-ylcarbonyl)-2-methyl-N-(pyridin-3-ylmethyl)aniline](/img/structure/B5413735.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2-methylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5413752.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5413755.png)
![2-methyl-N-[1-(4-methylbenzyl)cyclopropyl]-3-furamide](/img/structure/B5413758.png)
![9-(2-phenylpropyl)-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5413768.png)